

3-Cyano-4-isopropoxybenzoic Acid: A Linchpin Intermediate in Modern Drug Development

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Compound of Interest

Compound Name: 3-Cyano-4-isopropoxybenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of active pharmaceutical ingredients (APIs) are paramount. Often, the success of a complex synthesis hinges on the availability and purity of key intermediates. **3-Cyano-4-isopropoxybenzoic acid** (CAS 258273-31-3) has emerged as a quintessential example of such a critical building block. [1] While not a therapeutic agent itself, this molecule is a cornerstone in the synthesis of a new generation of immunomodulatory drugs.[2] This guide provides a comprehensive technical overview of **3-Cyano-4-isopropoxybenzoic acid**, from its historical context and synthesis to its physicochemical properties and pivotal role in the development of life-changing therapies.

The Rise to Prominence: A History Forged in Pharmaceutical Innovation

The history of **3-Cyano-4-isopropoxybenzoic acid** is intrinsically linked to the development of Sphingosine-1-Phosphate (S1P) receptor modulators. The journey began with the discovery of Fingolimod, the first oral therapy approved for multiple sclerosis, which validated the S1P receptor as a druggable target.[3] However, Fingolimod's lack of selectivity, targeting S1P receptors 1, 3, 4, and 5, led to a range of side effects. This spurred the quest for more selective S1P modulators.

This is where **3-Cyano-4-isopropoxybenzoic acid** enters the narrative. It is a key intermediate in the synthesis of Ozanimod, a highly selective S1P1 and S1P5 receptor modulator.[3][4] Ozanimod's improved safety profile is a direct result of its targeted action, a feat of molecular engineering that relies on the precise architecture of its precursors.[3] The development of Ozanimod for the treatment of relapsing multiple sclerosis and ulcerative colitis has solidified the importance of **3-Cyano-4-isopropoxybenzoic acid** in the pharmaceutical industry.[2][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in synthesis.[6] **3-Cyano-4-isopropoxybenzoic acid** is a white to off-white solid with the following key characteristics:

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[7]
Molecular Weight	205.21 g/mol	[7]
CAS Number	258273-31-3	[8][9]
Melting Point	149-153 °C	
Boiling Point (Predicted)	371.4 ± 27.0 °C	[10]
Density (Predicted)	1.23 ± 0.1 g/cm ³	[10]
pKa (Predicted)	4.09 ± 0.10	
XLogP3-AA	1.9	[7]

Spectroscopic analysis is crucial for confirming the identity and purity of **3-Cyano-4-isopropoxybenzoic acid**.[6] Key features include a sharp absorption of the cyano group around 2230 cm⁻¹ in IR spectroscopy and the characteristic signals of the aromatic and isopropoxy protons in ¹H NMR spectroscopy.[6]

Synthesis of 3-Cyano-4-isopropoxybenzoic Acid: An Evolution in Chemical Manufacturing

The synthesis of **3-Cyano-4-isopropoxybenzoic acid** has evolved to meet the demands of industrial-scale production, with a focus on safety, efficiency, and cost-effectiveness.

The "Traditional" Pathway: A Nod to Classic Chemistry

Early synthetic routes to cyanobenzoic acids often relied on the Sandmeyer reaction, a cornerstone of aromatic chemistry discovered in 1884.[\[11\]](#)[\[12\]](#) This method involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide.[\[2\]](#)[\[11\]](#)[\[12\]](#) While effective, the use of highly toxic cyanide salts, such as cuprous cyanide, poses significant safety and environmental challenges, making it less suitable for large-scale industrial production.[\[13\]](#)

The likely traditional route would have involved:

- Nitration of 4-isopropoxybenzoic acid.
- Reduction of the nitro group to an amine.
- Diazotization of the amine followed by a Sandmeyer reaction with cuprous cyanide to install the cyano group.

Modern, Safer Synthetic Routes

To circumvent the hazards of the Sandmeyer reaction, more elegant and safer methods have been developed and patented. A widely adopted four-step synthesis is outlined below.[\[13\]](#) This process avoids the use of highly toxic cyanides and utilizes readily available starting materials.

Step 1: Formylation of a Hydroxybenzoate Precursor The synthesis begins with the formylation of a p-hydroxybenzoate, such as methyl 4-hydroxybenzoate. This is typically achieved using paraformaldehyde in the presence of magnesium chloride and an amine base like triethylamine.

Step 2: Conversion of the Formyl Group to a Cyano Group The introduced formyl group is then converted into a cyano group. This transformation can be accomplished by reacting the formyl derivative with hydroxylamine hydrochloride to form an oxime, which is then dehydrated to the nitrile.

Step 3: Etherification to Introduce the Isopropoxy Group The phenolic hydroxyl group is then etherified using isopropyl bromide in the presence of a base like potassium carbonate to yield methyl 3-cyano-4-isopropoxybenzoate.

Step 4: Hydrolysis to the Final Product The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically carried out using a base such as sodium hydroxide in a mixture of solvents like ethanol and tetrahydrofuran, followed by acidification.

Experimental Protocol: A Modern Four-Step Synthesis

The following is a representative, detailed protocol for the synthesis of **3-Cyano-4-isopropoxybenzoic acid**, based on modern patented methods.

Part 1: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

- To a reaction vessel, add methyl 4-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, and dichloromethane.
- Heat the mixture in an oil bath at 60°C overnight.
- After cooling to room temperature, slowly add a dilute aqueous solution of hydrochloric acid.
- Filter any insoluble material and extract the aqueous layer multiple times with dichloromethane.
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-formyl-4-hydroxybenzoate.

Part 2: Synthesis of Methyl 3-cyano-4-hydroxybenzoate

- Dissolve the methyl 3-formyl-4-hydroxybenzoate from the previous step and hydroxylamine hydrochloride in a suitable solvent system (e.g., acetonitrile/N,N-dimethylformamide).
- Heat the mixture to 80°C and stir for 2 hours.
- Upon completion, cool the reaction and add ethyl acetate.

- Wash the organic layer several times with water. The aqueous layers can be back-extracted with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.

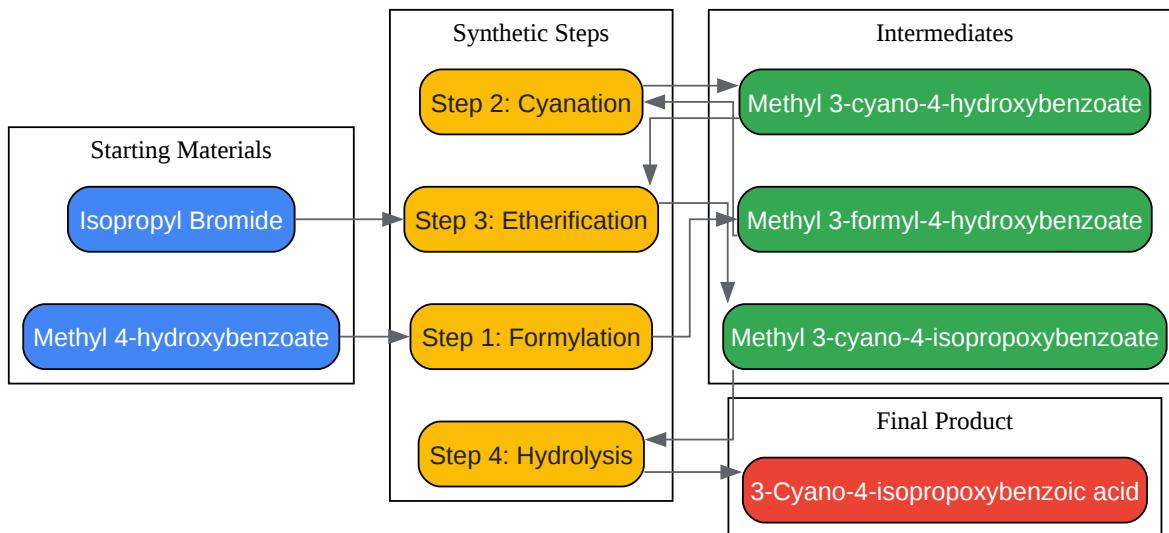
Part 3: Synthesis of Methyl 3-cyano-4-isopropoxybenzoate

- Combine the methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, and potassium carbonate in a solvent mixture such as acetonitrile/N,N-dimethylformamide.
- Stir the mixture overnight at 80°C.
- After cooling to room temperature, add water to dissolve the potassium carbonate.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers, dry, and concentrate under reduced pressure to obtain methyl 3-cyano-4-isopropoxybenzoate.

Part 4: Synthesis of **3-Cyano-4-isopropoxybenzoic Acid**

- Dissolve methyl 3-cyano-4-isopropoxybenzoate in a mixture of ethanol and tetrahydrofuran.
- Add an aqueous solution of 2M sodium hydroxide and stir the mixture at room temperature for 4 hours.
- Concentrate the mixture under vacuum to remove the organic solvents.
- Dilute the residue with water and acidify with 2N hydrochloric acid to a pH < 7.
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate to obtain the crude product.

- Recrystallize the crude solid from a suitable solvent system (e.g., 10% ether/hexane) to yield pure **3-cyano-4-isopropoxybenzoic acid** as an off-white solid.



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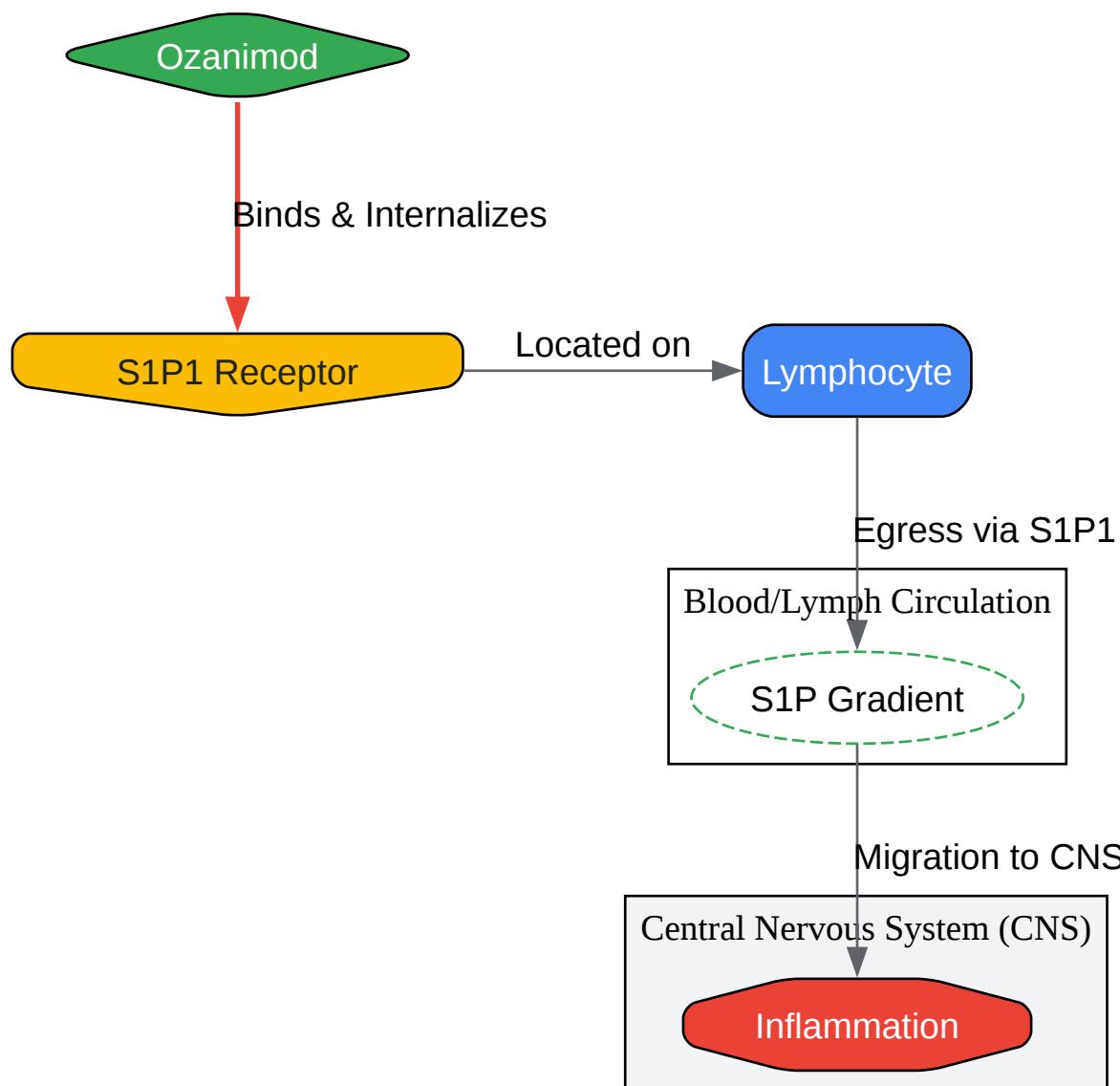
Caption: Modern four-step synthesis of **3-Cyano-4-isopropoxybenzoic acid**.

The Role in Drug Action: Enabling Selective S1P Receptor Modulation

3-Cyano-4-isopropoxybenzoic acid is a critical precursor for the synthesis of Ozanimod. In the synthesis of Ozanimod, the carboxylic acid group of **3-Cyano-4-isopropoxybenzoic acid** is activated and reacted with an amidoxime intermediate to form the central 1,2,4-oxadiazole ring of the final drug molecule.^[4]

The resulting API, Ozanimod, exerts its therapeutic effect by modulating the S1P signaling pathway. S1P receptors, particularly S1P1, are crucial for the egress of lymphocytes from lymph nodes.^{[14][15]} By binding to S1P1 and S1P5 receptors, Ozanimod causes their

internalization and degradation.[14][15] This effectively traps lymphocytes in the lymph nodes, preventing them from migrating to sites of inflammation, such as the central nervous system in multiple sclerosis or the gut in ulcerative colitis.[3][16] The high selectivity of Ozanimod for S1P1 and S1P5, compared to the less selective Fingolimod, is a key factor in its improved safety profile.[3]



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Caption: Mechanism of S1P receptor modulation by Ozanimod.

Conclusion

3-Cyano-4-isopropoxybenzoic acid stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its history is not one of a standalone discovery but rather of a compound whose importance grew in tandem with the development of highly selective and safer medicines. The evolution of its synthesis from hazardous classical methods to modern, scalable, and safer protocols reflects the progress in industrial organic chemistry. For researchers and professionals in drug development, a deep understanding of this key intermediate is not just an academic exercise but a practical necessity for the efficient and successful synthesis of next-generation therapeutics.

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